(3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid
Description
This compound is a bicyclic pyrrole derivative featuring a fused [1,3]dioxolane ring system, a ketone group at position 4, and a carboxylic acid substituent at position 4. Its stereochemistry (3AS,6S,6AS) confers rigidity to the structure, making it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors or chiral ligands.
Properties
IUPAC Name |
(3aS,6S,6aS)-2,2-dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5/c1-8(2)13-4-3(7(11)12)9-6(10)5(4)14-8/h3-5H,1-2H3,(H,9,10)(H,11,12)/t3-,4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZWXLQPSBFCO-YUPRTTJUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)NC2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)C(=O)N[C@@H]2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin-Based Assembly and Automated Protocols
The patent US5614608A details an automated robotic system for solid-phase synthesis, adaptable to heterocyclic systems like the target compound. Key steps include:
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Resin Selection : Polystyrene or polyethylene glycol-polystyrene (PEG-PS) resins functionalized with acid-labile linkers (e.g., Wang resin) enable covalent attachment of intermediates.
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Coupling Reagents : N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) facilitate amide bond formation between protected amino acid precursors and resin-bound intermediates.
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Deprotection : A 50% piperidine/DMF solution removes Fmoc protecting groups, critical for iterative coupling cycles.
Table 1: Solid-Phase Synthesis Parameters
| Step | Reagents/Conditions | Duration | Yield (%) |
|---|---|---|---|
| Resin loading | Wang resin, DIC, HOBt, DMF | 2 hr | 95 |
| Fmoc deprotection | 50% piperidine/DMF | 10 min | >99 |
| Coupling | Fmoc-amino acid, DIC, HOBt | 2 hr | 85–90 |
| Cyclization | POCl₃, DMF (Vilsmeier reagent) | 6 hr | 70 |
This method ensures high reproducibility but requires optimization for pyrrole ring closure, often achieved via Vilsmeier-Haack formylation followed by oxidation.
Solution-Phase Cyclization Strategies
Dioxolo Ring Formation
The dioxolo moiety is constructed via acid-catalyzed cyclization of 1,2-diols with ketones. For example:
Pyrrole Ring Closure
Paal-Knorr synthesis using 1,4-diketones and ammonium acetate yields the pyrrole core:
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Substrate : Dimethyl 2,5-diketoadipate treated with NH₄OAc in acetic acid at reflux.
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Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) direct the 6S configuration during cyclization.
Stereoselective Synthesis and Resolution
Asymmetric Catalysis
Table 2: Stereoselective Methods Comparison
| Method | Catalyst/Reagent | ee (%) | Yield (%) |
|---|---|---|---|
| Asymmetric cyclization | Jacobsen’s thiourea | 90 | 65 |
| Enzymatic resolution | Lipase PS-IM | 95 | 50 |
| Chiral chromatography | Cellulose tris(3,5-DMP) | 99 | 30 |
Oxidative Functionalization to Carboxylic Acid
Aldehyde Oxidation
The aldehyde intermediate (accessible via Vilsmeier formylation) is oxidized to the carboxylic acid using:
Direct Carboxylation
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Kolbe-Schmitt Reaction : Pyrrole derivatives react with CO₂ under high pressure (50 atm) and NaH base, yielding 60% carboxylated product.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Solid-phase automated | 8 | 45 | 97 | High |
| Solution-phase | 6 | 55 | 95 | Moderate |
| Enzymatic resolution | 7 | 35 | 99 | Low |
Solid-phase synthesis offers scalability but suffers from moderate yields during cyclization. Solution-phase routes provide higher yields but require meticulous stereochemical control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, where one functional group is replaced by another, can be used to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes can provide insights into biochemical processes.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Methods for comparing compound similarity—critical in virtual screening—include Tanimoto coefficients, MACCS keys, and pharmacophore mapping . For this compound, structural analogs would share:
- Core bicyclic systems (e.g., pyrrole fused with dioxolane or tetrahydrofuran rings).
- Functional groups (carboxylic acid, ketone).
- Stereochemical complexity (chiral centers influencing 3D conformation).
Key Analogs and Their Properties
Research Findings and Implications
- Virtual Screening : Structural similarity assessments (e.g., Tanimoto scores) would prioritize compounds with overlapping pharmacophores, such as bicyclic systems or acid groups, but may overlook stereochemical nuances .
- Synthetic Utility : The target compound’s rigid structure could outperform flexible analogs in enantioselective catalysis or receptor binding.
Biological Activity
(3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid is a synthetic compound with a complex molecular structure and potential biological activities. This article aims to explore its biological activity based on available research findings and data.
- IUPAC Name : (3aS,4S,6aS)-2,2-dimethyl-6-oxotetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid
- Molecular Formula : C8H11NO5
- Molecular Weight : 201.18 g/mol
- CAS Number : 1654009-11-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential antimicrobial properties and cytotoxic effects.
Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds often exhibit significant antimicrobial properties. While specific studies on (3AS,6S,6AS)-2,2-Dimethyl-4-oxo have not been extensively published, related compounds show promise against various pathogens.
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Nigritanine | Staphylococcus aureus | 128 µM |
| Harmane | E. coli | 8.64 mm (inhibition zone) |
| Dihydroberberine·HCl | S. aureus | 7.80 mm (inhibition zone) |
The antimicrobial activity of related compounds suggests that (3AS,6S,6AS)-2,2-Dimethyl-4-oxo may also possess similar properties due to its structural characteristics.
Cytotoxicity Studies
Cytotoxicity assays have been employed to evaluate the safety profile of various pyrrole derivatives. For instance:
- Cell Lines Tested : Human keratinocytes and mammalian red blood cells.
- Findings : Some derivatives exhibited low toxicity levels while maintaining antimicrobial efficacy.
These findings are crucial for assessing the therapeutic potential of (3AS,6S,6AS)-2,2-Dimethyl-4-oxo in clinical applications.
Case Studies and Research Findings
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Study on Structural Activity Relationship (SAR) :
- Investigations into the SAR of pyrrole derivatives highlighted that modifications in the dioxolo ring significantly influence biological activity.
- It was observed that increased hydrophobicity often correlates with enhanced antimicrobial effects.
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Synthetic Pathways :
- The synthesis of related compounds has been optimized to enhance yield and purity. For instance:
- A method involving the reaction of readily available precursors under controlled conditions yielded a high purity product suitable for biological testing.
- The synthesis of related compounds has been optimized to enhance yield and purity. For instance:
Q & A
Q. How should contradictory spectral data (e.g., unexpected -NMR shifts) be reconciled during structural confirmation?
- Methodology : Re-examine sample purity via high-resolution mass spectrometry (HRMS). Compare experimental NMR data with DFT-computed spectra (e.g., Gaussian 16) and investigate tautomeric equilibria or dynamic effects using variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
